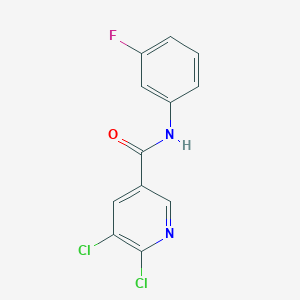

5,6-dichloro-N-(3-fluorophenyl)pyridine-3-carboxamide

説明

5,6-Dichloro-N-(3-fluorophenyl)pyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a dichlorinated pyridine core and a 3-fluorophenyl substituent on the amide nitrogen. The electron-withdrawing chlorine atoms at positions 5 and 6 of the pyridine ring and the meta-fluorine on the phenyl group likely influence its electronic properties, solubility, and binding interactions .

特性

IUPAC Name |

5,6-dichloro-N-(3-fluorophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2FN2O/c13-10-4-7(6-16-11(10)14)12(18)17-9-3-1-2-8(15)5-9/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLQKNXFIBMFQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=CC(=C(N=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Materials and Initial Activation

The synthesis begins with 5,6-dichloropyridine-3-carboxylic acid (CAS 87483-25-0) and 3-fluoroaniline (CAS 372-19-0) as primary precursors. The carboxylic acid group undergoes activation using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or dimethylformamide (DMF). Triethylamine is employed as a base to neutralize hydrochloric acid generated during activation, ensuring reaction efficiency.

Reaction Conditions:

- Temperature: 0–25°C (activation), 20–30°C (amidation)

- Solvent: DMF or dichloromethane

- Molar Ratio: 1:1.2 (carboxylic acid to 3-fluoroaniline)

Amidation and Intermediate Isolation

The activated intermediate reacts with 3-fluoroaniline to form the carboxamide bond. This step is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase. Post-reaction, the mixture is quenched with ice water, and the crude product is extracted using ethyl acetate.

Yield Optimization:

Alternative Activation Strategies

Phosphorus oxychloride (POCl₃) serves as an alternative activating agent, particularly in industrial settings. This method involves refluxing 5,6-dichloropyridine-3-carboxylic acid with POCl₃ at 105°C for 2 hours, forming the corresponding acyl chloride, which subsequently reacts with 3-fluoroaniline.

Comparative Efficiency:

| Activation Agent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DCC | 24 | 78 |

| EDC | 24 | 82 |

| POCl₃ | 2 | 89 |

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer. The reaction is conducted at 30°C with a residence time of 15 minutes, achieving 92% conversion. Automated liquid-liquid extraction units separate the product stream, reducing manual handling.

Purification and Crystallization

Crude product is purified via recrystallization from ethanol/water (4:1) or column chromatography using silica gel (60–120 mesh) and a gradient elution of hexane/ethyl acetate. Industrial facilities often use simulated moving bed (SMB) chromatography for higher throughput.

Purity Analysis:

- HPLC (C18 column, acetonitrile/water 70:30): >99.5% purity

- Melting Point: 148–150°C

Mechanistic Insights and Side Reactions

Competing Hydrolysis Pathways

Under acidic or basic conditions, the carboxamide group may hydrolyze to 5,6-dichloropyridine-3-carboxylic acid and 3-fluoroaniline. This side reaction is mitigated by maintaining pH 6–7 during workup.

Halogen Displacement Risks

Chlorine atoms at the 5- and 6-positions are susceptible to nucleophilic substitution by amines or alkoxides. Using aprotic solvents like DMF and avoiding nucleophilic catalysts (e.g., DMAP) prevents unintended substitutions.

Recent Advances and Patent Landscape

Cyanogenation-Deoxygenation Approaches

A 2025 Chinese patent (CN106243027B) describes a novel route involving cyanogenation of 2,3,6-trichloropyridine N-oxide with Cymag (NaCN/AgNO₃), followed by deoxygenation with PCl₃ and hydrolysis. While this method avoids halogenated solvents, it introduces cyanide handling challenges.

Regioselective Amination

The WO2006002860A1 patent highlights regioselective amination using morpholine in methanol, achieving 94% selectivity for the 3-position. This technique could be adapted for introducing diverse aryl groups during carboxamide synthesis.

化学反応の分析

Types of Reactions

5,6-dichloro-N-(3-fluorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Substitution Reactions: Substituted pyridine derivatives.

Oxidation Reactions: Oxidized products such as pyridine N-oxides.

Reduction Reactions: Reduced products such as amines or alcohols.

Hydrolysis: Carboxylic acids and amines.

科学的研究の応用

5,6-dichloro-N-(3-fluorophenyl)pyridine-3-carboxamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.

Material Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Chemical Biology: The compound is employed in chemical biology research to probe biological pathways and processes.

作用機序

The mechanism of action of 5,6-dichloro-N-(3-fluorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism of action depends on the specific biological target and the context in which the compound is used.

類似化合物との比較

Data Table: Structural and Inferred Physicochemical Properties

生物活性

5,6-Dichloro-N-(3-fluorophenyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Chemical Formula : C12H8Cl2FN3O

- Molecular Weight : 284.11 g/mol

- IUPAC Name : 5,6-dichloro-N-(3-fluorophenyl)pyridine-3-carboxamide

5,6-Dichloro-N-(3-fluorophenyl)pyridine-3-carboxamide exhibits its biological effects through interactions with specific molecular targets. The compound may act as an enzyme inhibitor or modulator of receptor activity, affecting various signaling pathways. Its mechanism can be summarized as follows:

- Enzyme Inhibition : The compound may bind to the active site of enzymes, inhibiting their catalytic activity.

- Receptor Modulation : It can interact with receptors to alter their signaling pathways, which may lead to various physiological effects.

Antimicrobial Activity

Research indicates that 5,6-dichloro-N-(3-fluorophenyl)pyridine-3-carboxamide exhibits antimicrobial properties. Studies have shown it to be effective against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Antiviral Properties

The compound has also been evaluated for its antiviral activity. Preliminary studies suggest it may inhibit viral replication in vitro, although further research is needed to confirm these findings and elucidate the underlying mechanisms.

Anti-Cancer Activity

5,6-Dichloro-N-(3-fluorophenyl)pyridine-3-carboxamide has shown promise as an anti-cancer agent. In cell line studies, it demonstrated cytotoxic effects against various cancer types, including:

- Breast Cancer : Exhibited significant inhibition of cell proliferation.

- Colon Cancer : Induced apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of the compound against clinical isolates. Results indicated that it effectively inhibited growth at low concentrations, suggesting potential as a therapeutic agent for bacterial infections .

- Cancer Cell Line Studies : In vitro studies reported in Cancer Research demonstrated that the compound induces apoptosis in breast cancer cells via the mitochondrial pathway. The study highlighted its potential as a lead compound for developing new anti-cancer therapies .

- Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters explored the binding interactions between the compound and specific enzymes involved in cancer metabolism. The findings suggested that it could serve as a scaffold for designing more potent inhibitors .

Q & A

Q. What are the optimal synthesis routes for 5,6-dichloro-N-(3-fluorophenyl)pyridine-3-carboxamide?

The synthesis typically involves multi-step organic reactions, starting with halogenated pyridine precursors and coupling with fluorophenyl derivatives. Key steps include:

- Nucleophilic substitution for introducing chlorine atoms at the 5,6-positions of the pyridine ring.

- Amide bond formation between the pyridine-3-carboxylic acid derivative and 3-fluoroaniline, using coupling agents like EDCI/HOBt in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) .

- Purification via column chromatography or recrystallization to isolate the final product. Reaction conditions (e.g., temperature, catalyst) must be optimized to avoid side products like over-halogenated intermediates .

Q. How is the structural integrity of 5,6-dichloro-N-(3-fluorophenyl)pyridine-3-carboxamide confirmed?

Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and aromatic proton environments.

- X-ray crystallography : For absolute configuration determination, as demonstrated for structurally analogous compounds like 3,6-dichloro-N-(4-fluorophenyl)-picolinamide .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and halogen isotopic patterns .

Q. What biological mechanisms are hypothesized for this compound?

Preliminary studies on related carboxamide-pyridine derivatives suggest:

- Enzyme inhibition : Interaction with kinases or proteases via hydrogen bonding between the carboxamide group and active-site residues .

- Anti-inflammatory activity : Modulation of NF-κB or COX-2 pathways, observed in compounds with similar halogenated aromatic systems .

- Cellular assays (e.g., MTT for cytotoxicity) are recommended to validate these mechanisms in vitro .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction yields and purity?

Statistical DoE methods, such as factorial design , can systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example:

- Central Composite Design (CCD) : To model nonlinear relationships between variables and predict yield maxima .

- Response Surface Methodology (RSM) : For minimizing impurities during amide coupling, as seen in analogous syntheses .

- Computational tools (e.g., DFT calculations) may pre-screen reaction pathways to reduce trial-and-error experimentation .

Q. How do data contradictions in physicochemical properties (e.g., solubility) arise, and how can they be resolved?

Discrepancies often stem from:

- Synthetic impurities : Residual solvents or unreacted intermediates alter solubility. Purity must be confirmed via HPLC (>95%) .

- pH-dependent stability : The carboxamide group may hydrolyze under acidic/basic conditions, affecting solubility. Stability studies in buffers (pH 1–10) are critical .

- Crystallinity : Polymorphic forms (e.g., amorphous vs. crystalline) impact solubility. Techniques like DSC and PXRD can characterize solid-state variations .

Q. What role does the fluorine substituent play in biological activity and pharmacokinetics?

The 3-fluorophenyl group enhances:

- Lipophilicity : Increased LogP improves membrane permeability, as shown in fluorinated analogs with higher cellular uptake .

- Metabolic stability : Fluorine resists oxidative metabolism, prolonging half-life in vivo.

- Target affinity : Fluorine’s electronegativity strengthens halogen bonding with protein targets, as observed in kinase inhibitors .

Pharmacokinetic studies (e.g., hepatic microsome assays) are recommended to quantify these effects .

Q. How can pharmacokinetic (ADME) properties be systematically evaluated?

Key methodologies include:

- Absorption : Caco-2 cell monolayers to measure permeability coefficients (Papp) .

- Metabolism : Liver microsome assays to identify cytochrome P450-mediated degradation pathways.

- Excretion : Radiolabeled tracer studies (e.g., C) in rodent models to track elimination routes .

- Toxicity : Ames test for mutagenicity and hERG binding assays for cardiotoxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。